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molecular formula C17H18N2O6 B8632903 1,3-Bis(4-nitrophenoxy)-2,2-dimethylpropane CAS No. 143363-49-9

1,3-Bis(4-nitrophenoxy)-2,2-dimethylpropane

Cat. No. B8632903
M. Wt: 346.3 g/mol
InChI Key: PTTQSBZZFNDRTQ-UHFFFAOYSA-N
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Patent
US04820866

Procedure details

1949 g 1,3-bis-(4-nitrophenoxy)-2,2-dimethylpropane were hydrogenated as in Example 10 in 10 1 DMF in the presence of 300 g Raney nickel. The crude product was recrystallized from ethanol/isopropanol (1:1).
Quantity
1949 g
Type
reactant
Reaction Step One
Quantity
300 g
Type
catalyst
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:25]=[CH:24][C:7]([O:8][CH2:9][C:10]([CH3:23])([CH3:22])[CH2:11][O:12][C:13]2[CH:18]=[CH:17][C:16]([N+:19]([O-])=O)=[CH:15][CH:14]=2)=[CH:6][CH:5]=1)([O-])=O>[Ni].CN(C=O)C>[NH2:19][C:16]1[CH:15]=[CH:14][C:13]([O:12][CH2:11][C:10]([CH3:22])([CH3:23])[CH2:9][O:8][C:7]2[CH:24]=[CH:25][C:4]([NH2:1])=[CH:5][CH:6]=2)=[CH:18][CH:17]=1

Inputs

Step One
Name
Quantity
1949 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(OCC(COC2=CC=C(C=C2)[N+](=O)[O-])(C)C)C=C1
Step Two
Name
Quantity
300 g
Type
catalyst
Smiles
[Ni]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The crude product was recrystallized from ethanol/isopropanol (1:1)

Outcomes

Product
Name
Type
Smiles
NC1=CC=C(OCC(COC2=CC=C(C=C2)N)(C)C)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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